N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide
Description
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide is a dibenzooxazepine derivative featuring a sulfonamide substituent at the 2-position of the oxazepine core. Its structure comprises a 10-methyl group on the nitrogen atom of the oxazepine ring and an 11-oxo moiety, which contributes to its electrophilic character.
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-3-6-16-9-12-18(13-10-16)30(27,28)24-17-11-14-21-19(15-17)23(26)25(2)20-7-4-5-8-22(20)29-21/h4-5,7-15,24H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNVRSHWADDQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide is a compound with potential therapeutic applications, particularly in the field of neuropharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core. The molecular formula is with a molecular weight of approximately 394.45 g/mol. Its structural complexity suggests potential interactions with various biological targets.
This compound is believed to exert its effects primarily through selective antagonism of dopamine D2 receptors. This mechanism is crucial for its potential use in treating disorders associated with dopaminergic dysregulation, such as schizophrenia and Parkinson's disease.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
- Antipsychotic Effects : Research indicates that compounds similar to this compound exhibit antipsychotic properties by modulating dopaminergic and serotonergic pathways.
- Neuroprotective Properties : Some studies suggest that this compound may provide neuroprotection against oxidative stress and neuroinflammation, potentially beneficial in neurodegenerative diseases.
Table 1: Summary of Key Studies on Biological Activity
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Dibenzo[b,f][1,4]oxazepine Core : This step includes cyclization reactions using appropriate precursors.
- Introduction of the Oxo Group : This is achieved through oxidation reactions.
- Sulfonamide Formation : The final step involves the reaction with sulfonamide derivatives to yield the target compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a family of dibenzooxazepine sulfonamides, with variations in substituents on the oxazepine core and the benzene sulfonamide moiety. Below is a detailed comparison based on structural modifications and physicochemical properties.
Variations in the Sulfonamide Substituent
- 4-Fluoro vs. 4-Propyl: 4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (MW: 398.4, C₂₀H₁₅FN₂O₄S) replaces the propyl group with a fluorine atom, reducing molecular weight and lipophilicity. Fluorine’s electronegativity may enhance binding affinity to polar targets . 4-Isopropyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (MW: 422.5, C₂₃H₂₂N₂O₄S) introduces a branched isopropyl group, increasing steric hindrance compared to the linear propyl chain in the target compound, which could affect receptor access .
Modifications to the Oxazepine Core
- N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (MW: 412.4, C₂₁H₁₇FN₂O₄S) introduces an additional methyl group at position 8, which may restrict conformational flexibility .
Halogen and Heteroatom Incorporation
- Chlorine Substitution :
- N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (MW: 423.8, C₂₀H₁₃ClFN₂O₄S) incorporates chlorine at position 8, enhancing electron-withdrawing effects and possibly improving oxidative stability .
- 1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide (MW: 442.9, C₂₂H₁₉ClN₂O₄S) uses a chlorophenyl-methanesulfonamide group, combining halogenation and sulfonamide flexibility .
Comparative Data Table
*Estimated based on structural similarity to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
